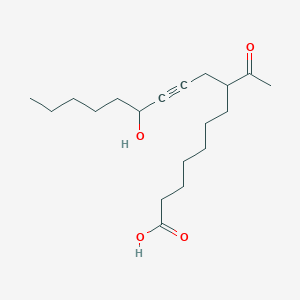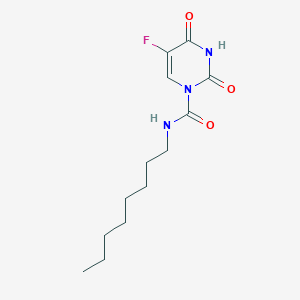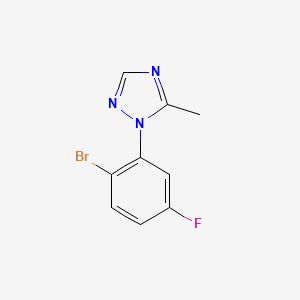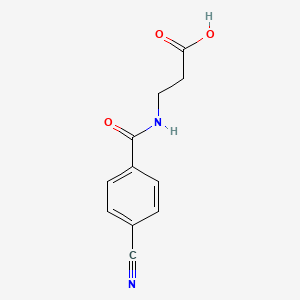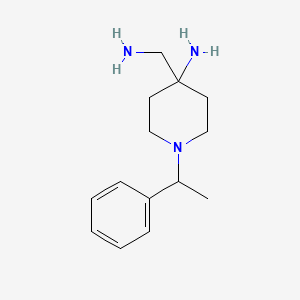
4-(Aminomethyl)-1-(1-phenylethyl)piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-1-(1-phenylethyl)piperidin-4-amine is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an aminomethyl group and a phenyl-ethyl group attached to a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1-(1-phenylethyl)piperidin-4-amine typically involves multi-step organic reactions. One common method includes the reductive amination of 1-(1-phenyl-ethyl)-piperidin-4-one with formaldehyde and ammonia. The reaction is usually carried out under mild conditions using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(Aminomethyl)-1-(1-phenylethyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary amines.
Aplicaciones Científicas De Investigación
4-(Aminomethyl)-1-(1-phenylethyl)piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Aminomethyl)-1-(1-phenylethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the phenyl-ethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Phenyl-ethyl)-piperidin-4-one: A precursor in the synthesis of 4-(Aminomethyl)-1-(1-phenylethyl)piperidin-4-amine.
4-Aminomethyl-piperidine: Lacks the phenyl-ethyl group but shares the aminomethyl-piperidine core structure.
1-Phenyl-ethylamine: Contains the phenyl-ethyl group but lacks the piperidine ring.
Uniqueness
This compound is unique due to the combination of its aminomethyl and phenyl-ethyl groups attached to a piperidine ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C14H23N3 |
|---|---|
Peso molecular |
233.35 g/mol |
Nombre IUPAC |
4-(aminomethyl)-1-(1-phenylethyl)piperidin-4-amine |
InChI |
InChI=1S/C14H23N3/c1-12(13-5-3-2-4-6-13)17-9-7-14(16,11-15)8-10-17/h2-6,12H,7-11,15-16H2,1H3 |
Clave InChI |
RFTUSYLPPWZUBS-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)N2CCC(CC2)(CN)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
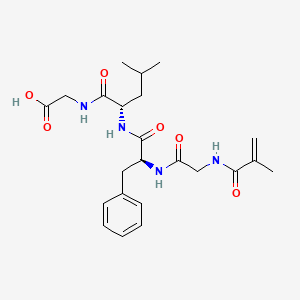
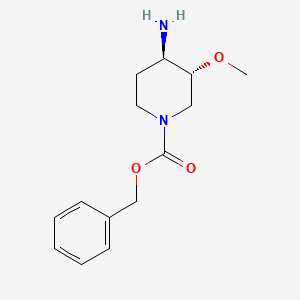
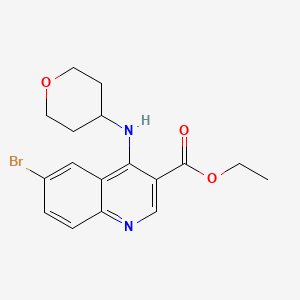
![Phenyl[2-(2H-pyrrol-2-ylidene)-2,3-dihydro-1H-benzimidazol-5-yl]methanone](/img/structure/B8516061.png)
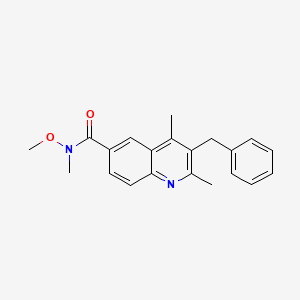
![(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-(3-phenylpropanoyl)-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3-carboxylic acid](/img/structure/B8516070.png)
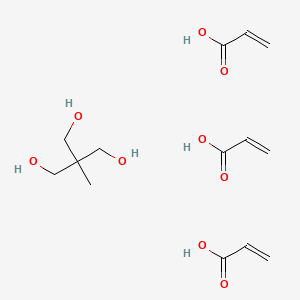
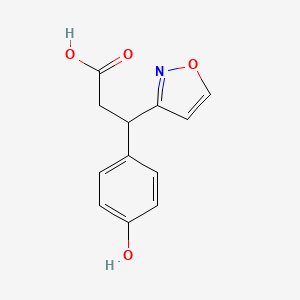
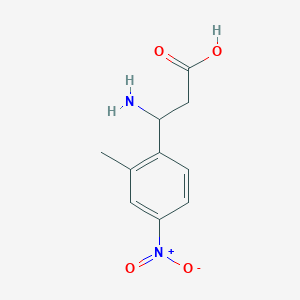
![2,3-Dibromo-N-[(3,4-dichlorophenyl)carbamoyl]propanamide](/img/structure/B8516096.png)
